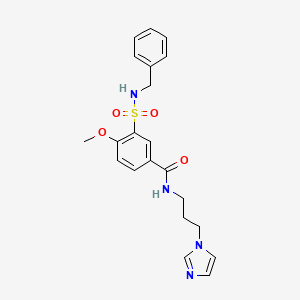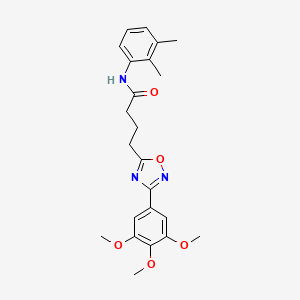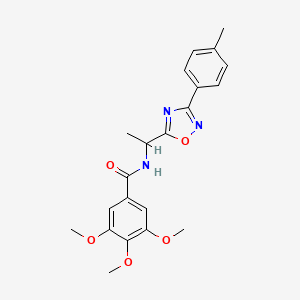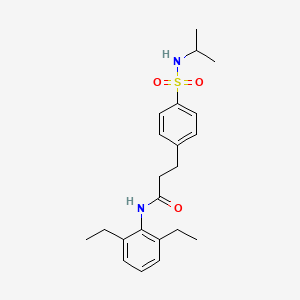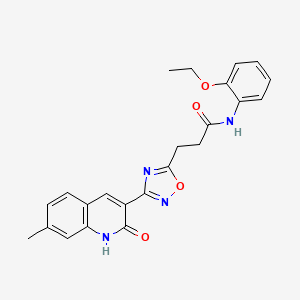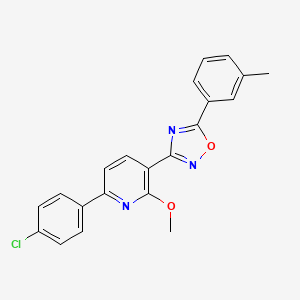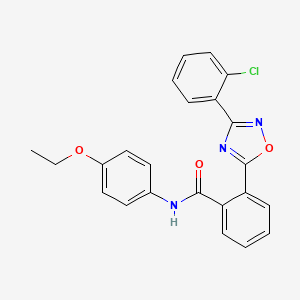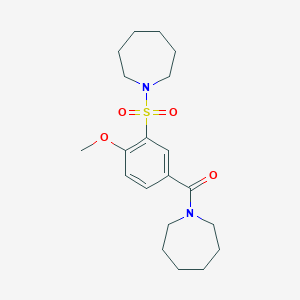
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide, also known as MPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway, leading to cell cycle arrest and apoptosis. In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to activate the Nrf2/ARE pathway and inhibit the NF-κB pathway, leading to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to activate the α7 nicotinic acetylcholine receptor and inhibit the NMDA receptor, leading to the modulation of pain signaling.
Biochemical and Physiological Effects:
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to have various biochemical and physiological effects in different systems. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to decrease the expression of cyclin D1 and increase the expression of p21 and p27, leading to cell cycle arrest and apoptosis. In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to increase the expression of antioxidant enzymes such as HO-1 and NQO1, and decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and increase the expression of anti-inflammatory cytokines such as IL-10.
実験室実験の利点と制限
One advantage of using 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide in lab experiments is its potential therapeutic properties in various fields, as discussed above. Another advantage is its relatively low toxicity, as reported by Ma et al. (2019). However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety.
将来の方向性
There are several future directions for research on 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide. One direction is to investigate its pharmacokinetics and pharmacodynamics in different animal models and human subjects. Another direction is to explore its potential therapeutic properties in other fields, such as cardiovascular disease and inflammation. Additionally, further studies on its mechanism of action and biochemical and physiological effects may provide insights into its therapeutic potential and guide the development of new drugs.
合成法
The synthesis of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide involves the reaction of 2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol with N-phenylacetamide in the presence of a catalyst. The resulting compound is then purified through recrystallization. This synthesis method has been reported in several studies, including one by Xue et al. (2017).
科学的研究の応用
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been studied for its potential therapeutic properties in various fields, including cancer treatment, neuroprotection, and pain management. In cancer research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, as reported by Ma et al. (2019). In neuroprotection research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to protect against oxidative stress and inflammation, as reported by Zhang et al. (2018). In pain management research, 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-phenylacetamide has been shown to alleviate neuropathic pain, as reported by Chen et al. (2018).
特性
IUPAC Name |
2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-20-14-17(22-25-23(30-26-22)16-8-4-2-5-9-16)12-13-19(20)29-15-21(27)24-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWJLHXFTNOUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

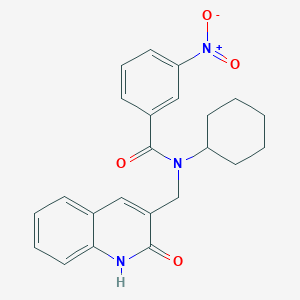

![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)

